N-(2,5-dimethoxyphenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide
Description
N-(2,5-dimethoxyphenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a synthetic small molecule characterized by a pyridinone core substituted with a trifluoromethylbenzyl group at the 1-position and a 2,5-dimethoxyphenylcarboxamide moiety at the 3-position. The trifluoromethyl group enhances metabolic stability and bioavailability, while the dimethoxyphenyl moiety may contribute to binding affinity in hydrophobic pockets of target proteins.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4/c1-30-17-7-8-19(31-2)18(11-17)26-21(29)15-6-9-20(28)27(13-15)12-14-4-3-5-16(10-14)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWHLWUVJEULZFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the 2,5-dimethoxyphenyl group: This step often involves a nucleophilic aromatic substitution reaction.
Attachment of the 3-(trifluoromethyl)benzyl group: This can be done through a Friedel-Crafts alkylation reaction.
Formation of the carboxamide group: This typically involves the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and automated systems would be essential to ensure efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The dihydropyridine core can be oxidized to form pyridine derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of cardiovascular diseases due to its structural similarity to calcium channel blockers.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as calcium channels. The dihydropyridine core is known to bind to these channels, modulating their activity and affecting calcium ion flow, which is crucial for various physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence () details 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9), a structurally distinct compound. A comparison between the two molecules highlights key differences:
Structural and Functional Differences
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